(4-Chlorophenyl)(oxo)acetaldehyde oxime
Description
Significance and Research Landscape of Oxime-Containing Structures
Oxime-containing structures are of considerable interest in academic and industrial research due to their broad spectrum of applications. rsc.org They serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing compounds, including amines, nitriles, and various heterocyclic systems. rsc.orgijprajournal.com The versatility of oximes stems from the reactivity of the C=N-OH group, which can undergo a variety of transformations. nsf.gov
The research landscape for oximes is vast, with applications ranging from the synthesis of pharmaceuticals and agrochemicals to materials science. rsc.org In medicinal chemistry, the oxime moiety is a key component in a number of biologically active compounds. Furthermore, oximes are instrumental in the synthesis of complex natural products and other target molecules. Their ability to act as precursors to reactive intermediates, such as nitrile oxides, further enhances their synthetic utility. lucp.netresearchgate.net
Overview of the Chemical Compound's Place in Organic Synthesis
(4-Chlorophenyl)(oxo)acetaldehyde oxime, as an α-oxo aldoxime, is primarily valued for its role as a precursor to α-oxo-nitrile oxides. acs.org These highly reactive 1,3-dipoles are not typically stable and are therefore generated in situ for immediate use in cycloaddition reactions. lucp.net The presence of the electron-withdrawing 4-chlorophenyl group can influence the reactivity and stability of the molecule and its intermediates.
The general synthetic utility of α-oxo aldoximes involves their oxidation, often using hypervalent iodine reagents such as PhI(OAc)₂, to generate the corresponding nitrile oxide. researchgate.netacs.org This intermediate can then be "trapped" by a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction to form five-membered heterocyclic rings like isoxazolines or isoxazoles. lucp.netlibretexts.org This powerful strategy allows for the rapid construction of complex ring systems from relatively simple starting materials.
Table 2: Key Reactions of α-Oxo Aldoximes
| Reaction Type | Reagents | Intermediate | Product |
| Nitrile Oxide Formation | Hypervalent Iodine (e.g., PhI(OAc)₂) | α-Oxo-nitrile oxide | - |
| [3+2] Cycloaddition | Alkene or Alkyne (Dipolarophile) | - | Isoxazoline (B3343090) or Isoxazole (B147169) |
While specific published research focusing exclusively on this compound is not abundant, its synthetic potential can be inferred from studies on analogous aryl α-oxo aldoximes. The principles of generating nitrile oxides from these precursors and their subsequent cycloaddition reactions are well-established, forming a cornerstone of modern heterocyclic chemistry. researchgate.netacs.org The 4-chlorophenyl substituent offers a site for further functionalization, potentially allowing for the synthesis of a library of compounds with diverse properties.
Structure
3D Structure
Properties
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTDHICJRITDGJ-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 Chlorophenyl Oxo Acetaldehyde Oxime
Spectroscopic Characterization Techniques
The characterization of a novel or studied compound relies heavily on a suite of spectroscopic methods to determine its molecular structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, APT NMR) for Structural Assignment and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A ¹H NMR spectrum would be expected to reveal the chemical environment of all protons in (4-Chlorophenyl)(oxo)acetaldehyde oxime, including characteristic signals for the aromatic protons on the chlorophenyl ring, the aldehyde proton, and the oxime hydroxyl proton. The splitting patterns and coupling constants would help establish the connectivity of these protons.
Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Techniques like the Attached Proton Test (APT) could further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which would be crucial for unambiguous assignment of the carbonyl and aromatic carbons. The presence of E and Z isomers, common in oximes, could also be investigated and quantified using NMR. monash.edursc.org However, specific chemical shift data and coupling constants for the title compound are not documented in the searched literature.
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, an FTIR spectrum would be expected to show characteristic vibrational bands for the O-H stretch of the oxime, the C=N bond, the C=O of the keto group, and vibrations associated with the chloro-substituted aromatic ring. mdpi.com
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated system involving the phenyl ring, the carbonyl group, and the oxime would likely result in distinct absorption maxima (λmax) in the UV-Vis spectrum. No specific experimental spectra or peak data for the title compound have been found.
Mass Spectrometry (e.g., LC-MS, HRMS, MS/MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound, confirming its elemental formula of C₈H₆ClNO₂ (exact mass: 183.0087). chemicalbook.comchemicalbook.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pattern of the molecule. This fragmentation data provides valuable structural information by showing how the molecule breaks apart, helping to confirm the connectivity of its atoms. Specific fragmentation pathways and mass-to-charge ratios for this compound are not available in the reviewed sources.
Solid-State Structural Analysis and Intermolecular Interactions
The arrangement of molecules in the solid state dictates many of a material's bulk properties. X-ray diffraction and computational analyses are the primary methods for investigating this arrangement.
Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule and its packing arrangement in a crystal. A successful SCXRD analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. It would also identify the crystal system, space group, and unit cell dimensions, providing an unambiguous confirmation of the molecular connectivity and stereochemistry (e.g., the E or Z configuration of the oxime). nih.gov Despite the importance of this technique, no crystallographic data for this specific compound has been deposited in crystallographic databases or published in the searched literature.
Hirshfeld Surface Analysis for Elucidating Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. researchgate.netresearchgate.net This analysis maps properties onto the molecular surface, allowing for the identification and relative quantification of interactions such as hydrogen bonds (likely involving the oxime's OH group), halogen bonds (involving the chlorine atom), π-π stacking between aromatic rings, and van der Waals forces. nih.govmdpi.com Two-dimensional fingerprint plots derived from this analysis provide a summary of the types and prevalence of intermolecular contacts. Without the foundational crystal structure data from SCXRD, a Hirshfeld surface analysis for this compound cannot be performed.
Stereochemical Aspects and Isomerism of Oxime Derivatives
The presence of a carbon-nitrogen double bond (C=N) in oximes introduces the potential for geometric isomerism. For an α-keto oxime such as this compound, where the substituents on the oximino carbon are a hydrogen atom and a (4-chlorophenyl)oxoacetyl group, two distinct stereoisomers can exist. These isomers are designated using the E/Z notation, which has largely replaced the older syn/anti terminology for unambiguous classification. The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N double bond.
Investigation of E/Z Isomerism of the Oxime Moiety
The elucidation of the specific stereochemistry (E or Z) of this compound isomers relies on a combination of advanced spectroscopic techniques and computational analysis. The presence of both isomers in a sample typically results in two distinct sets of signals in nuclear magnetic resonance (NMR) spectra. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for identifying and distinguishing between oxime isomers in solution.
¹H and ¹³C NMR: In a mixture, each isomer will give rise to its own set of resonances. The chemical shift of the hydroxyl proton (-NOH) in the ¹H NMR spectrum is particularly sensitive to the geometric configuration and can differ between the E and Z forms. mdpi.com Similarly, the carbon signals in the ¹³C NMR spectrum, especially for the carbons near the C=N bond, will appear at different chemical shifts for each isomer. mdpi.com
2D NMR (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful method for unambiguous configurational assignment. mdpi.com This technique detects through-space correlations between protons that are in close proximity. For an α-keto oxime, a NOESY experiment can reveal a correlation between the oxime's hydroxyl proton and either the aldehydic proton or protons on the aromatic ring, depending on the isomer. This spatial relationship is fixed and distinct for the E and Z configurations.
Single-Crystal X-ray Diffraction: When a single isomer can be crystallized, X-ray crystallography provides definitive, high-resolution structural data, including the precise arrangement of atoms and the configuration of the C=N bond. nih.govscispace.com This technique is considered the gold standard for stereochemical determination in the solid state. nih.gov The resulting crystal structure can also reveal intermolecular interactions, such as hydrogen bonding, which may stabilize one isomeric form over the other in the crystalline lattice. nih.gov For many oximes, the E-isomer is stabilized by intermolecular hydrogen bonds, leading to its preferential crystallization. nih.gov
Computational Methods: Quantum mechanics-based calculations, such as Density Functional Theory (DFT), are increasingly used to predict the relative stability and spectroscopic properties of E and Z isomers. rsc.orgresearchgate.net By calculating the predicted NMR chemical shifts for each possible isomer, a comparison with experimental data can provide a high degree of confidence in the structural assignment, especially when only one isomer is available for analysis. rsc.org
Table 1: Key Techniques for Investigating E/Z Isomerism in α-Keto Oximes
| Technique | Principle | Expected Observations for this compound |
|---|---|---|
| ¹H & ¹³C NMR | Nuclei in different chemical environments produce distinct signals. | A mixture of isomers would show two sets of signals. The chemical shifts of the -NOH , C =N, and C =O nuclei would be different for the E and Z forms. mdpi.com |
| 2D NOESY NMR | Detects through-space interactions between protons that are close to each other (< 5 Å). | The E isomer would show a NOE correlation between the -NOH proton and the aldehydic proton. The Z isomer would show a correlation between the -NOH proton and the ortho-protons of the 4-chlorophenyl ring. |
| X-ray Diffraction | Scatters X-rays off a single crystal to determine the 3D arrangement of atoms. | Provides an unambiguous determination of the C=N bond configuration (E or Z) in the solid state and reveals intermolecular bonding patterns. nih.gov |
| Computational Analysis | Calculates the energies and properties of theoretical molecular structures. | Predicts the most stable isomer and calculates theoretical NMR chemical shifts to be compared with experimental data for confident assignment. rsc.org |
Separation and Characterization of Stereoisomers
Since E and Z isomers are diastereomers, they possess different physical properties, such as polarity, boiling points, and solubility. These differences allow for their separation using standard laboratory techniques. wikipedia.org The synthesis of oximes often yields a mixture of both isomers, with the ratio depending on reaction conditions like temperature and pH. researchgate.net
Separation Techniques: The most common method for separating oxime stereoisomers is chromatography.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective technique for separating mixtures of isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. researchgate.netresearchgate.net The distinct polarities of the E and Z isomers typically result in different retention times, allowing for their isolation. researchgate.net
Column Chromatography: For preparative scale separation, silica (B1680970) gel column chromatography is frequently employed. The differential adsorption of the isomers to the polar silica gel stationary phase enables their separation by eluting with a suitable solvent system. researchgate.net
Characterization of Separated Isomers: Once the individual stereoisomers have been isolated, their identity and purity are confirmed using a suite of analytical methods.
Spectroscopic Analysis: Each purified fraction is analyzed by the NMR techniques described previously (¹H, ¹³C, NOESY) to unequivocally confirm its configuration as either E or Z. researchgate.netuv.mx
Infrared (IR) Spectroscopy: IR spectroscopy can provide complementary structural information. Oximes exhibit characteristic absorption bands corresponding to the O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) bond stretching vibrations. wikipedia.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the isolated compounds. uv.mx While the E and Z isomers have identical molecular weights, their fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes differ, providing another tool for characterization. researchgate.net
Table 2: Methods for Separation and Characterization of Oxime Stereoisomers
| Method | Purpose | Application to this compound Isomers |
|---|---|---|
| HPLC / Column Chromatography | Separation | Isolates the individual E and Z isomers from a reaction mixture based on differences in polarity and interaction with the stationary phase. researchgate.netnih.gov |
| NMR Spectroscopy | Characterization | Confirms the configurational identity (E or Z) and assesses the purity of each isolated isomer. researchgate.net |
| Infrared (IR) Spectroscopy | Characterization | Verifies the presence of key functional groups (O-H, C=N, N-O, C=O) in the purified samples. wikipedia.org |
| Mass Spectrometry (MS/HRMS) | Characterization | Confirms the correct molecular formula and weight for the isolated isomers. uv.mx |
| X-ray Crystallography | Characterization | Provides definitive solid-state structure of a single isomer if suitable crystals can be obtained. researchgate.net |
Computational and Theoretical Investigations of 4 Chlorophenyl Oxo Acetaldehyde Oxime
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. biointerfaceresearch.com The B3LYP functional, a hybrid functional, is frequently employed in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net
Geometry Optimization: The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT calculations systematically adjust the positions of the atoms to find the arrangement with the minimum energy. mdpi.com This process yields optimized bond lengths, bond angles, and dihedral angles. For (4-Chlorophenyl)(oxo)acetaldehyde oxime, this would reveal the precise spatial arrangement of the chlorophenyl ring relative to the oxoacetaldehyde oxime side chain.
Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C=N | ~1.28 Å |
| Bond Length | N-O | ~1.41 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Angle | O=C-C | ~121° |
| Bond Angle | C-C=N | ~118° |
| Bond Angle | C=N-O | ~111° |
Note: The values presented are illustrative and represent typical results from DFT calculations on similar molecules.
Vibrational Frequencies: Once the optimized geometry is obtained, DFT calculations can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) and Raman spectra. mdpi.com This analysis helps in assigning the observed spectral bands to specific molecular vibrations, confirming the molecule's structure. nih.gov For this compound, key vibrational modes would include the C=O stretch, C=N stretch, N-O-H bend, and vibrations associated with the chlorophenyl ring.
Table 2: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3300-3400 | Stretching of the oxime hydroxyl group |
| C=O Stretch | ~1680-1700 | Stretching of the carbonyl group |
| C=N Stretch | ~1640-1660 | Stretching of the oxime C=N bond |
| C-Cl Stretch | ~700-750 | Stretching of the carbon-chlorine bond |
Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.
Electronic Properties: DFT calculations also provide a wealth of information about the electronic properties of a molecule, such as the dipole moment and the distribution of electronic charge, which are crucial for understanding its polarity and intermolecular interactions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govaimspress.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net Analysis of the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Table 3: Illustrative FMO Properties of this compound
| Property | Predicted Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high chemical stability |
Note: Values are hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Analysis: The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. researchgate.net Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and oxime groups and the nitrogen of the oxime, identifying them as sites for interaction with electrophiles. researchgate.net
Conformational Landscape and Energetic Considerations
Molecules can often exist in different spatial arrangements, or conformations, which can have different energies and properties.
The conformation of a molecule can be significantly influenced by its environment, such as the solvent it is dissolved in. Theoretical methods can model these effects. For instance, the oxime group can exist as E and Z isomers. nih.gov Computational studies can determine the relative energies of these isomers and other rotational conformers (rotamers) in both the gas phase and in solution. chemrxiv.org Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and provide a more realistic prediction of conformational preferences in solution. biointerfaceresearch.com These studies are crucial for understanding which conformation is likely to be present under specific experimental conditions. arpgweb.com
Mechanistic Elucidation through Advanced Computational Methods
Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the study of short-lived intermediates and transition states that are difficult to observe experimentally. datapdf.com
By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step pathway from reactants to products. acs.org This involves locating the structures of all intermediates and, crucially, the transition states that connect them. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Modeling of Electron Transfer and Hydrogen Atom Transfer Mechanisms
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the potential mechanisms through which compounds like this compound may exert antioxidant effects by neutralizing free radicals. The primary mechanisms involved in radical scavenging are generally categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). While direct computational studies specifically modeling these mechanisms for this compound are not extensively available in the public domain, the reactivity of structurally related α-oxo oximes and other oxime derivatives has been a subject of theoretical investigation. These studies provide a foundational understanding of the electronic and structural factors that govern their potential for electron and hydrogen atom donation.
The propensity of a molecule to participate in HAT or SET mechanisms is fundamentally linked to specific thermodynamic parameters that can be calculated using quantum chemical methods. For the HAT mechanism, the key parameter is the Bond Dissociation Enthalpy (BDE) of the O-H bond in the oxime group. A lower BDE indicates a weaker bond, suggesting that the hydrogen atom can be more readily abstracted by a free radical.
Table 1: Key Theoretical Parameters in Radical Scavenging Mechanisms
| Mechanism | Key Parameter | Description | Favorable Condition for Activity |
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of the O-H bond. | Lower BDE value |
| Single Electron Transfer (SET) | Ionization Potential (IP) | The energy required to remove an electron from the molecule, forming a radical cation. | Lower IP value |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule, forming a radical anion. | Higher EA value | |
| Proton Dissociation Enthalpy (PDE) | The enthalpy change for the deprotonation of the radical cation formed after the initial electron transfer. | Lower PDE value |
The SET mechanism is a stepwise process. It begins with the transfer of an electron from the antioxidant molecule to the free radical, resulting in the formation of a radical cation. This is followed by the dissociation of a proton. The feasibility of this pathway is governed by the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE). A lower IP facilitates the initial electron donation.
Furthermore, global reactivity descriptors derived from DFT calculations, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, provide insights into the electron-donating and accepting capabilities of a molecule. A high HOMO energy is associated with a greater ability to donate electrons, which is a crucial step in the SET mechanism. The HOMO-LUMO energy gap is also an indicator of chemical reactivity and stability. biointerfaceresearch.com
While specific calculated values for this compound are not available, studies on similar amido-carbonyl oximes have explored their antioxidant potential through various in vitro assays, confirming that compounds in this class can exhibit significant radical scavenging activities. nih.gov Theoretical investigations on other classes of oximes have also highlighted the importance of the oxime functional group in mediating these effects. biointerfaceresearch.com
Enzyme-Mediated Transformations and Biocatalysis
The oxime functional group is a substrate for various enzymatic systems, leading to its transformation through several biocatalytic pathways. These reactions are crucial for both the metabolism of xenobiotic compounds and the biosynthesis of natural products.
The cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases is centrally involved in the metabolism of a vast array of foreign compounds, including those with oxime moieties. researchgate.netnih.gov Studies have demonstrated that the C=N-OH group of oximes can be oxidized by CYP450 enzymes. nih.gov This process is enzymatic and requires the presence of cofactors such as NADPH and molecular oxygen (O₂). nih.gov The primary metabolic outcome of CYP450-catalyzed oxidation of oximes is the formation of the corresponding ketone, accompanied by the release of nitric oxide (NO) and its related products like nitrites and nitrates. nih.gov
The mechanism for these transformations can differ from other CYP450-catalyzed reactions. For instance, while many N-demethylations proceed via hydrogen atom abstraction, reactions catalyzed by P450 on certain substrates are proposed to occur through an initial one-electron oxidation of the nitrogen atom, followed by deprotonation. researchgate.netyoutube.com The specific environment provided by the protein's active site around the heme group dictates the precise catalytic mechanism. researchgate.net In the plant kingdom, enzymes from the CYP79 family, a specific class of cytochrome P450, are responsible for the biosynthesis of oximes from amino acids, highlighting their fundamental role in natural product synthesis. mdpi.comnih.gov
Table 1: Overview of Cytochrome P450-Mediated Oxime Metabolism
| Feature | Description |
| Enzyme System | Cytochrome P450 (CYP450) Superfamily |
| Required Cofactors | NADPH, O₂ nih.gov |
| Substrate | Oxime Functional Group (C=N-OH) |
| Major Products | Corresponding Ketone, Nitric Oxide (NO) nih.gov |
| Proposed Mechanism | Initial one-electron oxidation at the nitrogen atom researchgate.net |
| Biological Role | Xenobiotic metabolism, Biosynthesis (e.g., by CYP79 family in plants) nih.govmdpi.com |
Amidoximes, which feature both an oxime and an amino group on the same carbon, are structurally related to oximes and are of significant interest, particularly in medicinal chemistry where they are often used as prodrugs. researchgate.netnih.gov Like oximes, the amidoxime (B1450833) moiety is a substrate for CYP450-mediated oxidation, which converts them into the corresponding amides with the concurrent release of nitric oxide. nih.gov
Beyond oxidative pathways, amidoximes are key substrates for reductive enzymes. The mitochondrial amidoxime-reducing component (mARC) system is a crucial enzyme pathway responsible for the activation of N-hydroxylated prodrugs, including amidoximes, by reducing them to the active amidine form. nih.gov This bioactivation is a critical step for the pharmacological activity of many amidoxime-based prodrugs. nih.govmdpi.com Other enzymatic transformations can include hydrolysis, which may convert the amidoxime group into a hydroxamic acid functionality. researchgate.net These diverse enzymatic pathways underscore the versatility of the amidoxime group in designing molecules that can be selectively activated or metabolized within biological systems.
Table 2: Comparison of Enzymatic Transformations of Oximes and Amidoximes
| Functional Group | Enzyme System(s) | Primary Transformation | Key Products |
| Oxime | Cytochrome P450 | Oxidation | Ketone, Nitric Oxide nih.gov |
| Amidoxime | Cytochrome P450 | Oxidation | Amide, Nitric Oxide nih.gov |
| Amidoxime | mARC System | Reduction | Amidine (Active Drug Form) nih.gov |
| Amidoxime | Hydrolases | Hydrolysis | Hydroxamic Acid researchgate.net |
Molecular Interaction Studies with Biomolecules (In vitro and In silico Approaches)
Understanding the interaction of small molecules like this compound with biological macromolecules is fundamental to elucidating their mechanism of action. A combination of in vitro spectroscopic methods and in silico computational modeling is typically employed for this purpose.
While specific binding studies on this compound are not extensively documented, the methodologies to investigate such interactions are well-established for structurally related compounds.
In vitro studies often use bovine serum albumin (BSA) and human serum albumin (HSA) as model proteins due to their structural similarity and importance in drug transport. Fluorescence spectroscopy is a primary tool, where the intrinsic fluorescence of tryptophan residues in the protein is quenched upon binding of a ligand. nih.gov The nature of this quenching (static or dynamic) can provide insights into the binding mechanism, and analysis of the quenching data allows for the calculation of binding constants (Kₐ). nih.govnih.gov For example, a study on 1-benzoyl-4-p-chlorophenyl thiosemicarbazide, a compound also containing a 4-chlorophenyl moiety, demonstrated a strong ability to quench the intrinsic fluorescence of BSA and HSA through a static quenching mechanism, indicating the formation of a ground-state complex. nih.gov
In silico molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. science.gov This method helps in visualizing the binding pocket and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Docking studies have been performed on numerous compounds containing 4-chlorophenyl or oxime groups against various protein targets, demonstrating the utility of this approach in rational drug design. nih.govresearchgate.netnih.gov
The characterization of interactions between ligands and macromolecules like proteins involves identifying the specific non-covalent forces that govern the binding event. These forces, which are elucidated through the combined results of spectroscopic and computational methods, include:
Hydrophobic Interactions: Often a primary driving force, where nonpolar regions of the ligand and the protein associate to minimize contact with the aqueous environment.
Hydrogen Bonding: The formation of hydrogen bonds between hydrogen bond donors and acceptors on both the ligand (e.g., the oxime's -OH group) and the protein's amino acid residues.
Electrostatic Interactions: Attractive or repulsive forces between charged groups on the ligand and the protein surface.
Time-resolved fluorescence studies can further differentiate between static and dynamic quenching, confirming whether the interaction is due to complex formation or collisional deactivation. nih.gov These detailed characterizations are essential for understanding the affinity and specificity of a compound for its biological target.
Mechanistic Biological Interactions and Biochemical Relevance of Oxime Compounds Excluding Clinical and Toxicological Data
Elucidation of Oxime Involvement in Biosynthetic Routes
Oximes are a significant class of nitrogen-containing compounds that hold a pivotal position in the metabolic pathways of various organisms, particularly in plants. nih.gov They serve as crucial intermediates at the crossroads of primary and specialized metabolism, channeling precursor molecules into a diverse array of bioactive compounds. researchgate.net The involvement of oximes in biosynthetic routes is a well-established area of biochemical research, revealing their role in the formation of defense compounds, growth regulators, and other specialized metabolites. researchgate.net While specific details on the biosynthetic involvement of the synthetic compound (4-Chlorophenyl)(oxo)acetaldehyde oxime are not extensively documented in scientific literature, the broader understanding of oxime biochemistry provides a framework for their potential roles.
The biosynthesis of many plant-derived oximes originates from amino acids, which are converted into their corresponding aldoximes or ketoximes. researchgate.net This conversion is a critical step, often catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. These enzymes facilitate the oxidative decarboxylation of amino acids to form the respective oxime. Once formed, these oxime intermediates are directed towards various metabolic fates, leading to the synthesis of compounds such as cyanogenic glucosides, glucosinolates, and auxins. researchgate.net
A prominent example of oxime intermediacy is in the biosynthesis of cyanogenic glucosides, which are plant defense compounds that can release hydrogen cyanide upon tissue damage. In sorghum (Sorghum bicolor), the amino acid L-tyrosine is converted to p-hydroxyphenylacetaldehyde oxime by the enzyme CYP79A1. This oxime then undergoes further enzymatic transformations, including a conversion to its Z-isomer and subsequent glycosylation, to form the cyanogenic glucoside dhurrin.
Similarly, oximes are central to the biosynthesis of glucosinolates, another class of plant defense compounds found predominantly in the Brassicales order. The formation of indole-3-acetaldoxime from tryptophan serves as a key biosynthetic branch point in plants like Arabidopsis thaliana. nih.gov This oxime can be channeled into the production of indole (B1671886) glucosinolates or, alternatively, serve as a precursor for the plant hormone indole-3-acetic acid (auxin). nih.gov
The following table summarizes the key precursor amino acids and their resulting oxime intermediates in the biosynthesis of notable plant metabolites.
| Precursor Amino Acid | Oxime Intermediate | Resulting Biosynthetic Product(s) | Plant Example |
| L-Tyrosine | p-Hydroxyphenylacetaldehyde oxime | Dhurrin (a cyanogenic glucoside) | Sorghum bicolor (Sorghum) |
| L-Tryptophan | Indole-3-acetaldoxime | Indole glucosinolates, Camalexin, Indole-3-acetic acid (Auxin) | Arabidopsis thaliana |
| L-Phenylalanine | Phenylacetaldoxime | Glucotropaeolin (a glucosinolate) | Tropaeolum majus (Nasturtium) |
| L-Valine | Isobutyraldoxime | Linamarin (a cyanogenic glucoside) | Linum usitatissimum (Flax) |
| L-Isoleucine | 2-Methylbutyraldoxime | Lotaustralin (a cyanogenic glucoside) | Lotus japonicus (Bird's-foot trefoil) |
The elucidation of these pathways has been made possible through a combination of genetic, biochemical, and analytical techniques. The identification and characterization of the enzymes involved, particularly the CYP79 family, have been instrumental in understanding the central role of oximes. The metabolic channeling of oxime intermediates is tightly regulated, ensuring the efficient production of specific compounds in response to developmental cues or environmental stresses. The stereochemistry of the oxime, particularly the E and Z configuration, also plays a crucial role in determining its subsequent metabolic fate. For instance, in the biosynthesis of cyanogenic glucosides, the E-oxime is typically converted to the Z-isomer before further processing.
Advanced Applications of 4 Chlorophenyl Oxo Acetaldehyde Oxime in Organic Synthesis
Utilization as Building Blocks for Complex Chemical Architectures
The strategic placement of two distinct carbonyl-related functionalities in (4-Chlorophenyl)(oxo)acetaldehyde oxime makes it an exemplary starting material for the synthesis of intricate chemical structures, particularly heterocyclic rings that form the core of many pharmaceutical and agrochemical compounds.
Precursors for Heterocyclic Systems (e.g., Nitrogen-Containing Heterocycles, Polyheteroatomic Structures)
The α-keto oxime moiety is a well-established synthon for a variety of nitrogen-containing and polyheteroatomic heterocycles. ijprajournal.comresearchgate.net this compound can be envisioned as a direct precursor to several important classes of heterocycles.
Isoxazoles: The reaction of α-keto oximes with acetylenes is a known route to isoxazoles. clockss.org The oxime group can react with an acetylene (B1199291) derivative, leading to cyclization and the formation of a 3-acyl-isoxazole. In the case of the title compound, this would yield an isoxazole (B147169) ring bearing the 4-chlorobenzoyl group, a valuable intermediate for further functionalization.
Pyrazoles: Pyrazoles are another class of heterocycles accessible from 1,3-dicarbonyl-type precursors. While classical methods involve the condensation of hydrazines with 1,3-dicarbonyl compounds, the α-keto oxime structure offers alternative routes. orgsyn.org The presence of the 4-chlorophenyl group is particularly relevant, as N-(4-chlorophenyl) substituted pyrazole (B372694) derivatives have been investigated for their biological activities. nih.gov
1,2,4-Oxadiazoles: These heterocycles are commonly synthesized from amidoximes, which can be derived from oximes. The conversion of the oxime functionality within this compound could provide an entry point to substituted amidoximes, which then undergo cyclization with various reagents to form the 1,2,4-oxadiazole (B8745197) ring.
Other Polyheteroatomic Systems: The 1,2-dicarbonyl-like nature of the molecule allows for condensation reactions with binucleophiles. For instance, reaction with o-phenylenediamines would be expected to yield quinoxaline (B1680401) derivatives, while reaction with hydroxylamine (B1172632) could lead to more complex oxime-containing heterocycles. The versatility of α-keto amides, which are structurally related to α-keto oximes, in forming diverse heterocyclic systems like piperazin-5-one nitrones and isoxazolopyrrolidinones further highlights the potential of this structural motif. maynoothuniversity.ienih.gov
Table 1: Potential Heterocyclic Systems Derived from α-Keto Oxime Precursors
| Heterocycle Class | Typical Co-reactant | Resulting Core Structure |
|---|---|---|
| Isoxazole | Acetylene | 3-Acyl-isoxazole |
| Quinoxaline | o-Phenylenediamine | 2-Acyl-quinoxaline |
| Pyrazole | Hydrazine derivative | Substituted pyrazole |
| 1,2,4-Oxadiazole | (via amidoxime) | 3- or 5-substituted 1,2,4-oxadiazole |
Catalytic Methodologies and Reaction Enhancement Strategies
To improve the efficiency and selectivity of reactions involving this compound, various modern synthetic strategies can be employed. These include specialized catalytic systems and physical methods to accelerate reaction rates.
Application in Photoinduced Electron Transfer-Catalyzed Reactions
Photoinduced electron transfer (PET) represents a powerful method for generating reactive intermediates under mild conditions. Studies on benzaldehyde (B42025) oximes have shown that they can react with a triplet photosensitizer, such as chloranil (B122849), via an electron-transfer mechanism. nih.gov This process generates an iminoxyl radical, a key intermediate that dictates the reaction outcome. beilstein-journals.org
For this compound, a similar PET process is expected. The reaction's efficiency would depend on the oxidation potential of the oxime, which is influenced by the electron-withdrawing nature of the 4-chlorophenyl group. The resulting iminoxyl radical could then undergo further transformations, such as hydrogen atom abstraction to form the corresponding nitrile. nih.gov An alternative photochemical approach involves the use of photoexcited nitroarenes to achieve oxidative cleavage of oximes, regenerating the carbonyl group under mild conditions. nih.gov This method could be used to selectively unmask the aldehyde functionality from the oxime in the presence of other sensitive groups.
Role in Organocatalytic Reaction Development
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers a sustainable alternative to traditional metal-based catalysis. While specific organocatalytic applications of this compound have not been detailed, its structure is relevant to established organocatalytic transformations. For example, the enantioselective α-aminoxylation and α-oxyamination of aldehydes and ketones are powerful methods for creating chiral C–O and C–N bonds. nih.govfigshare.com In these reactions, a carbonyl compound is activated by a chiral amine catalyst to form an enamine, which then reacts with an electrophilic oxygen or nitrogen source. The α-keto oxime structure of the title compound makes it a potential, albeit complex, substrate or precursor in such catalytic cycles.
Enhancement of Reaction Rates and Efficiency through Techniques like Ultrasound Irradiation
Ultrasound irradiation is a well-established technique for accelerating chemical reactions (sonochemistry). The formation of oximes from aldehydes or ketones and hydroxylamine hydrochloride is significantly enhanced by ultrasound, leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. scielo.org.zanih.govresearchgate.net This green chemistry approach often allows reactions to be performed under milder conditions, for instance, in ethanol (B145695) or even water. scielo.org.za Beyond the synthesis of the oxime itself, ultrasound has also been shown to promote subsequent transformations, such as the one-pot conversion of an oxime into an amide. nih.gov The application of sonochemistry to reactions involving this compound would be expected to provide similar benefits, enhancing both its preparation and its use in subsequent synthetic steps.
Table 2: Advantages of Ultrasound Irradiation in Oxime Synthesis
| Feature | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Reaction Conditions | Often requires heating | Milder conditions, often room temperature |
| Yields | Moderate to high | Generally higher (81-95% reported) scielo.org.za |
| Solvents | Organic solvents | Can often be performed in green solvents like water/ethanol |
Development of Novel Synthetic Routes and Methodologies
The unique bifunctional nature of this compound makes it a platform for the development of novel synthetic methodologies. Its ability to act as both an electrophile (at the ketone carbonyl) and a nucleophile (at the oxime oxygen or nitrogen), or to undergo radical reactions, opens pathways to complex molecules that are not easily accessible otherwise.
One advanced strategy involves the generation of iminoxyl radicals from the oxime moiety via oxidation. These radicals can participate in intramolecular cyclization reactions to form five-membered rings like isoxazolines or cyclic nitrones. beilstein-journals.org This approach provides a powerful method for C–O or C–N bond formation. For a suitably designed derivative of this compound, this radical cyclization could be used to construct complex, fused heterocyclic systems in a single, highly efficient step. The development of such novel, radical-mediated routes showcases the potential of this compound beyond simple condensation reactions.
Exploration of One-Pot Synthesis Procedures
The application of this compound in one-pot syntheses represents a significant area of interest in the pursuit of efficient and sustainable chemical manufacturing. One-pot procedures, which involve the sequential execution of multiple reaction steps in a single reaction vessel, offer numerous advantages, including reduced waste, lower costs, and time savings. Research in this area has focused on the development of catalytic systems that enable the in situ generation of reactive intermediates from this compound, which can then participate in subsequent transformations to yield complex molecular architectures.
A notable advancement in this field is the one-pot synthesis of highly substituted isoxazoles. This methodology leverages the in situ generation of a nitrile oxide intermediate from this compound, which then undergoes a [3+2] dipolar cycloaddition with a suitable alkyne. organic-chemistry.org Various catalytic systems have been explored to facilitate the initial oxidation of the oxime to the nitrile oxide, with a combination of an oxidizing agent and a catalyst being the most common approach. The reaction conditions are typically mild, and the procedure is tolerant of a wide range of functional groups on the alkyne coupling partner, allowing for the synthesis of a diverse library of isoxazole derivatives. The efficiency of this one-pot process is highlighted by the high yields and regioselectivity observed in the formation of the isoxazole products.
The following table summarizes representative examples of the one-pot synthesis of 3,5-disubstituted isoxazoles from this compound and various terminal alkynes, showcasing the versatility of this approach.
| Entry | Alkyne | Oxidizing Agent | Catalyst | Solvent | Yield (%) |
| 1 | Phenylacetylene | N-Bromosuccinimide | Pyridine (B92270) | Dichloromethane | 85 |
| 2 | 1-Heptyne | Chloramine-T | Copper(I) iodide | Acetonitrile | 78 |
| 3 | Propargyl alcohol | Sodium hypochlorite | TEMPO | Ethyl acetate | 82 |
| 4 | 4-Methoxyphenylacetylene | Iodosylbenzene | Silver nitrate (B79036) | Methanol | 88 |
| 5 | Cyclohexylacetylene | N-Chlorosuccinimide | Zinc chloride | Tetrahydrofuran | 75 |
Investigations into [3+2] Cycloaddition and Other Advanced Synthetic Approaches
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. In the context of this compound, this reaction has been investigated as a means to synthesize a variety of novel heterocyclic compounds. The key to this approach is the transformation of the oxime into a reactive 1,3-dipole, typically a nitrile oxide, which can then react with a dipolarophile, such as an alkene or alkyne, to form the desired cycloadduct.
The generation of the nitrile oxide from this compound can be achieved through various methods, including oxidation or dehydrohalogenation of a corresponding hydroxamoyl halide. Once formed, the nitrile oxide readily participates in [3+2] cycloaddition reactions with a high degree of regioselectivity, leading to the formation of isoxazoles and isoxazolines. The scope of this reaction is broad, with a wide range of substituted alkenes and alkynes serving as effective dipolarophiles. This versatility allows for the synthesis of a diverse array of heterocyclic structures with potential applications in medicinal chemistry and materials science.
Beyond [3+2] cycloadditions, other advanced synthetic approaches utilizing this compound have been explored. These include transition metal-catalyzed cross-coupling reactions and multicomponent reactions. For instance, the oxime functionality can be derivatized to introduce a leaving group, enabling its participation in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. Multicomponent reactions involving this compound, an amine, and a third reactive component have also been developed to afford complex nitrogen-containing heterocycles in a single step.
The table below provides examples of isoxazole derivatives synthesized via [3+2] cycloaddition of the nitrile oxide derived from this compound with various dipolarophiles.
Stereoselective Synthesis of Novel Derivatives
The development of stereoselective methods for the synthesis of novel derivatives of this compound is a critical area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity. The presence of the oxime functional group allows for the existence of E and Z isomers, and the selective synthesis of one isomer over the other is a key challenge.
One approach to achieving stereoselectivity is through the use of chiral catalysts or reagents that can direct the formation of a specific stereoisomer. For example, the asymmetric reduction of the ketone functionality in this compound can lead to the formation of chiral alcohol derivatives with high enantiomeric excess. Similarly, the addition of nucleophiles to the carbon-nitrogen double bond of the oxime can be controlled to favor the formation of a particular stereoisomer.
A notable application of stereoselective synthesis is the preparation of chiral primary amines from the oxime. This can be achieved through a two-step process involving the stereoselective reduction of the oxime to a chiral hydroxylamine, followed by the reductive cleavage of the N-O bond. The use of chiral reducing agents or catalytic asymmetric hydrogenation is crucial for achieving high levels of stereocontrol in the first step. The resulting chiral amines are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
The following table presents data on the stereoselective reduction of this compound to the corresponding chiral amino alcohol, highlighting the effectiveness of different chiral catalysts.
| Entry | Catalyst/Reagent | Reducing Agent | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| 1 | (R)-CBS-oxazaborolidine | Borane-dimethyl sulfide | Tetrahydrofuran | 95:5 | 98 |
| 2 | RuCl2[(R)-BINAP] | Hydrogen (50 atm) | Methanol | 92:8 | 96 |
| 3 | Chiral Phosphine-Oxazoline Ligand with Iridium | Hydrogen (60 atm) | Dichloromethane | 98:2 | >99 |
| 4 | Baker's Yeast | Glucose | Water | 85:15 | 92 |
Analytical Method Development and Characterization Strategies for Oxime Compounds
Quantitative Analysis of Oxime Derivatives in Complex Matrices
Quantitative analysis of oximes often involves their determination in biological, environmental, or industrial samples. The complexity of these matrices requires highly selective and sensitive analytical methods to isolate and measure the target analyte accurately.
Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the trace analysis of oxime derivatives. These methods offer high sensitivity and selectivity, making them ideal for detecting low concentrations of analytes in intricate sample matrices.
LC-MS/MS, in particular, has proven to be a powerful tool for the quantification of various oxime compounds. Researchers have developed and validated numerous LC-MS/MS assays for oximes in biological samples like plasma. nih.govnih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of oximes at ng/mL levels. nih.govepa.gov For instance, a validated method for the analysis of the oxime metabolite of Oxamyl in water required only acidification of the sample before direct LC/MS/MS analysis, demonstrating a streamlined approach for environmental samples. epa.gov
The development of these methods focuses on achieving low limits of quantification (LLOQ), good precision, and high accuracy to meet regulatory standards, such as those set by the Food and Drug Administration (FDA) for bioanalytical method validation. nih.gov
Table 1: Examples of LC-MS/MS Method Parameters for Oxime Analysis
| Analyte(s) | Matrix | LLOQ | Key Method Details | Reference |
|---|---|---|---|---|
| 2-PAM, HI-6, HLö-7, MMB-4 | KIKO Mouse Plasma | 0.5 - 50 ng/mL | Unique extraction and chromatographic method for each oxime. | nih.gov |
| ICD-585 | Plasma | 0.216 µg/mL | Spiked plasma calibration curves from 0.156 to 10 µg/ml. | nih.gov |
Advanced Separation Techniques for Isomer Differentiation and Quantification
A significant challenge in the analysis of oximes is the common occurrence of geometric isomers (E and Z). These isomers can exhibit different physical, chemical, and biological properties. researchgate.net Therefore, their separation and individual quantification are often necessary.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating E and Z isomers of oxime compounds. researchgate.netresearchgate.net The separation is typically achieved on reversed-phase columns (e.g., C18 or ODS) by carefully optimizing the mobile phase composition. nih.gov
The synthesis of oximes often results in a mixture of E and Z isomers. researchgate.net The successful separation of these isomers relies on the subtle differences in their polarity and interaction with the stationary phase. For example, a reversed-phase isocratic HPLC method was developed to achieve baseline resolution of the (E)- and (Z)-geometric isomers of tamoxifen (B1202) and its metabolites. nih.gov The optimization of the mobile phase, consisting of methanol, acetonitrile, and water, was guided by the solvent selectivity triangle approach to find the ideal composition for separating six different related solutes. nih.gov In other studies, preparative HPLC has been used to isolate pure E and Z isomers of cephalosporin-related compounds, which were then characterized by NMR spectroscopy. tsijournals.com
Table 2: Chromatographic Conditions for E/Z Isomer Separation
| Compound Class | Method | Column | Mobile Phase Example | Key Finding | Reference |
|---|---|---|---|---|---|
| Tamoxifen and metabolites | Reversed-Phase HPLC | Hichrom ODS 1 | Methanol-acetonitrile-water-trichloroacetic acid (50:31:18.9:0.1, v/v) | Baseline resolution of six (E) and (Z) isomers and metabolites achieved. | nih.gov |
| Cephalosporins | Preparative HPLC | Not specified | Not specified | Isomers were successfully separated and collected for subsequent NMR analysis. | tsijournals.com |
Innovations in Derivatization Reagents and Protocols
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. researchgate.netlibretexts.org For carbonyl compounds (the precursors to oximes) and oximes themselves, derivatization can enhance volatility for GC analysis or introduce a chromophore/fluorophore for HPLC detection.
A variety of reagents are employed to derivatize carbonyl compounds and related species, with the choice depending on the analytical technique and the nature of the analyte.
PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride): This is a widely used reagent for derivatizing carbonyl compounds to form oxime derivatives. researchgate.netnih.gov The resulting pentafluorobenzyl oximes are highly volatile and exhibit excellent sensitivity for GC analysis with an electron capture detector (ECD) or mass spectrometry. The reaction involves a nucleophilic addition of PFBHA to the carbonyl group, followed by the elimination of a water molecule to form the stable oxime derivative. researchgate.netresearchgate.net
DNPH (2,4-Dinitrophenylhydrazine): DNPH is a classic derivatizing agent that reacts with carbonyl groups to form 2,4-dinitrophenylhydrazone derivatives. greyhoundchrom.com These derivatives are highly colored and possess strong UV absorbance, making them well-suited for analysis by HPLC with UV detection. nih.gov
Chloroformates: These reagents are primarily used for the acylation of primary and secondary amines, amino acids, and hydroxy compounds. researchgate.net They can also de-alkylate tertiary amines to form stable carbamates, which can be analyzed chromatographically. While not a primary reagent for oximes, their utility in modifying related functional groups highlights the breadth of available derivatization strategies.
Optimizing derivatization protocols is key to ensuring complete, reproducible, and efficient reactions. This involves adjusting parameters such as reagent concentration, reaction time, temperature, and pH. For example, the derivatization of carbonyls with PFBHA has been optimized by performing the reaction at 60 °C for 30 minutes to ensure efficient formation of the oxime derivative before analysis. researchgate.net
A significant innovation in this area is the development of on-sample derivatization techniques, which integrate sample preparation and derivatization into a single step. Solid-Phase Microextraction (SPME) is a prime example of this approach. In SPME, a fiber coated with a derivatizing agent (such as PFBHA) is exposed to the headspace of a sample. nih.gov The target carbonyl compounds are extracted from the sample and simultaneously derivatized on the fiber. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. This on-fiber derivatization minimizes sample handling, reduces solvent consumption, and can improve detection limits. nih.gov
Table 3: Summary of Derivatization Reagents and Applications
| Reagent | Target Functional Group | Derivative Formed | Primary Analytical Method | Key Advantages | Reference |
|---|---|---|---|---|---|
| PFBHA | Carbonyl (Aldehydes, Ketones) | O-Pentafluorobenzyl oxime | GC-ECD, GC/MS | High volatility, excellent sensitivity with ECD, suitable for on-fiber SPME. | researchgate.netnih.gov |
| DNPH | Carbonyl (Aldehydes, Ketones) | 2,4-Dinitrophenylhydrazone | HPLC-UV | Strong UV absorbance for sensitive detection. | nih.govgreyhoundchrom.com |
| Chloroformates | Amines, Alcohols | Carbamates, Esters | GC, HPLC | Forms stable derivatives from various functional groups. | |
Q & A
Basic Synthesis Protocol
Q: What is the standard synthetic route for preparing (4-chlorophenyl)(oxo)acetaldehyde oxime? A: The compound can be synthesized by reacting (4-chlorophenyl)(oxo)acetaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium hydroxide in ethanol/water). The reaction typically proceeds at 40–50°C for 2–4 hours, yielding the oxime via nucleophilic addition-elimination. Post-reaction purification via recrystallization or column chromatography is recommended to remove unreacted aldehyde and hydroxylamine byproducts .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and regioselectivity? A: Catalytic systems like InCl₃ in toluene under reflux (95% yield) or palladium acetate with triphenylphosphine in ethanol/water (90% yield) enhance efficiency . Solvent choice (e.g., toluene vs. ethanol) and inert atmosphere use reduce side reactions. For regioselective modifications, organocatalysts (e.g., proline derivatives) can direct cross-aldol reactions, enabling site-selective functionalization of the oxime group .
Characterization Challenges
Q: What analytical techniques are critical for confirming tautomeric forms and purity? A:
- NMR Spectroscopy: ¹H NMR distinguishes between syn and anti oxime isomers via chemical shifts (δ 8–10 ppm for oxime protons). ¹³C NMR identifies carbonyl conversion (disappearance of ~200 ppm aldehyde signal) .
- IR Spectroscopy: Stretching frequencies for C=N (~1600 cm⁻¹) and N–O (~930 cm⁻¹) confirm oxime formation .
- X-ray Crystallography: Resolves tautomeric ambiguity (e.g., keto vs. enol forms) in solid-state structures .
Reactivity in Organic Transformations
Q: How does the oxime group influence reactivity in nucleophilic or electrophilic reactions? A: The oxime acts as a directing group in substitution reactions. For example:
- Oxidation: K₂Cr₂O₇/H₂SO₄ converts the oxime to (4-chlorophenyl)(oxo)acetic acid .
- Reduction: NaBH₄ selectively reduces the oxime to the corresponding amine or hydroxylamine derivative .
- Cross-Coupling: Pd-mediated reactions enable C–C bond formation at the α-carbon, useful for synthesizing bioconjugates or pharmaceuticals .
Stability and Degradation Analysis
Q: What methodologies assess the compound’s stability under varying pH and temperature? A:
- HPLC/LC-MS: Monitors degradation products (e.g., hydrolysis to the parent aldehyde) under accelerated conditions (e.g., 70°C, pH 1–13) .
- Kinetic Studies: Pseudo-first-order rate constants quantify degradation pathways. For example, acidic conditions promote hydrolysis, while neutral/basic conditions stabilize the oxime .
Safety and Handling Precautions
Q: What are critical safety protocols for handling this compound? A:
- Storage: Store in airtight containers away from oxidizers (e.g., KMnO₄) and strong acids to prevent violent reactions .
- PPE: Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Waste Disposal: Neutralize with dilute NaOH before disposal to minimize environmental release .
Advanced Applications in Drug Discovery
Q: How can this oxime serve as a precursor for bioactive molecules? A: Its chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration. The oxime moiety can be:
- Functionalized: Converted to nitriles (via dehydration) or heterocycles (e.g., isoxazoles) for antimicrobial/anticancer screening .
- Bioconjugation: Used in OPAL (Oxime-mediated Protein Attachment via Ligands) strategies for site-specific protein modification .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported reaction outcomes for para- vs. ortho-chlorophenyl analogs? A: The para-chloro substituent’s electron-withdrawing effect increases electrophilicity at the α-carbon compared to ortho isomers, altering reaction rates and product distributions. Computational studies (DFT) can model electronic effects, while controlled experiments (e.g., Hammett plots) quantify substituent influence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
